molecular formula C13H12F3NO B13589134 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-YL)ethan-1-amine

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-YL)ethan-1-amine

Cat. No.: B13589134
M. Wt: 255.23 g/mol
InChI Key: OCUBKTBACIHIJQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C13H12F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxynaphthalene moiety. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine typically involves the reaction of 2-methoxynaphthalene with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate trifluoroacetyl compound, which is subsequently reduced to yield the desired ethanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoromethyl-substituted amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxynaphthalene moiety in 2,2,2-Trifluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-amine imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanamine

InChI

InChI=1S/C13H12F3NO/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7,12H,17H2,1H3

InChI Key

OCUBKTBACIHIJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(C(F)(F)F)N

Origin of Product

United States

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